![molecular formula C18H32O3Si B14193869 Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate CAS No. 917745-85-8](/img/structure/B14193869.png)
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate is a specialized organic compound characterized by its unique structure, which includes an ethyl ester group, a ketone, and a silyl-protected alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate typically involves multiple steps, starting from simpler precursors. One common route involves the reaction of ethyl acetoacetate with a silyl-protected alkyne under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl-protected alkyne can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted alkynes or alkenes.
Applications De Recherche Scientifique
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. In substitution reactions, the silyl-protected alkyne can be activated by a base, allowing nucleophiles to attack and replace the silyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Another compound with a similar ester and ketone structure but different substituents.
Ethyl 3-oxo-4-tri(propan-2-yl)silyloxybutanoate: Similar silyl-protected compound with a different carbon backbone.
Uniqueness
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate is unique due to its combination of an ethyl ester, a ketone, and a silyl-protected alkyne. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
917745-85-8 |
|---|---|
Formule moléculaire |
C18H32O3Si |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
ethyl 3-oxo-7-tri(propan-2-yl)silylhept-6-ynoate |
InChI |
InChI=1S/C18H32O3Si/c1-8-21-18(20)13-17(19)11-9-10-12-22(14(2)3,15(4)5)16(6)7/h14-16H,8-9,11,13H2,1-7H3 |
Clé InChI |
WQZMMCHRWLMWEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CCC#C[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


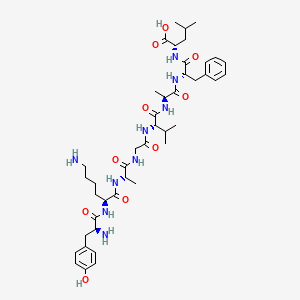
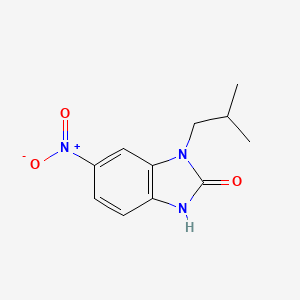
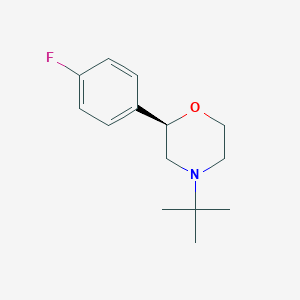
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
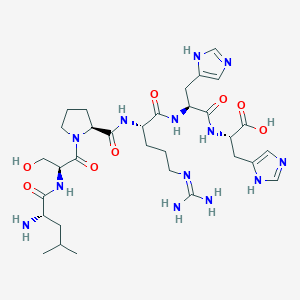
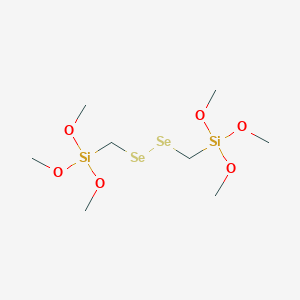
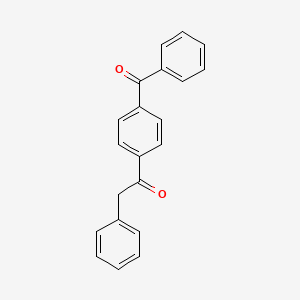
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)

![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)


